4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane
Description
4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane is a cyclic acetal featuring a five-membered 1,3-dioxolane ring substituted at the 2-position with a 4-isopropylphenyl group and at the 4-position with a methyl group. This compound is structurally related to fragrance and flavor ingredients, where acetals are commonly used for their stability and controlled release of aldehydes .
Properties
CAS No. |
61683-79-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methyl-2-(4-propan-2-ylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-4-6-12(7-5-11)13-14-8-10(3)15-13/h4-7,9-10,13H,8H2,1-3H3 |
InChI Key |
FFRLYQVVIWBSCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with isopropylmagnesium bromide to form the corresponding alcohol, which is then cyclized with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically avoids the use of toxic reagents and minimizes the generation of waste, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane with structurally analogous 1,3-dioxolane derivatives, highlighting key differences in substituents, physicochemical properties, and biological activity:
Key Observations:
Substituent Effects: Electron-Donating Groups: The methoxy group in 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane increases polarity compared to the isopropyl group in the target compound, reducing lipophilicity (Log Kow ~2.65 vs. inferred ~3–4) .
Physicochemical Properties :
- Cyclatropal exhibits low water solubility (259.6 mg/L) and vapor pressure (0.00606 mm Hg), typical of fragrance acetals . The target compound likely shares these traits due to similar hydrophobicity.
- Straight-chain alkyl substituents (e.g., pentyl in Hexanal propylene glycol acetal) enhance lipophilicity, favoring use in hydrophobic matrices like perfumes .
Read-across to the target compound is plausible but requires validation.
Biological Activity
4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane, also known as 2-(1,3-dioxolan-2-yl)-1-(4-isopropylphenyl)ethanone, is a compound characterized by a dioxolane ring structure and an isopropyl-substituted phenyl group. This unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical formula is , and its IUPAC name is 2-(1,3-dioxolan-2-yl)-1-(4-propan-2-ylphenyl)ethanone. It features a dioxolane ring, which is known for its ability to participate in various chemical reactions, and an isopropyl group that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing dioxolane structures can exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The specific biological activity of 4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane has been explored in several studies.
The mechanism of action for this compound involves interaction with specific biomolecular targets. Preliminary studies suggest that it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Further research is necessary to elucidate the exact pathways involved.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives of dioxolane have shown significant activity against various bacterial strains. While specific data on 4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane is limited, its structural relatives have demonstrated promising results:
In Vitro Studies
In vitro studies have shown that compounds with similar structural motifs can impair the growth of pathogens without affecting host cell viability. This suggests a potential therapeutic application for 4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane in treating infections caused by resistant bacteria.
Case Studies
A notable study investigated the efficacy of dioxolane derivatives against Chlamydia trachomatis. The findings indicated that certain analogues could significantly reduce chlamydial inclusion numbers in infected cells while maintaining host cell integrity. Although direct studies on our compound are not available, these results highlight the potential for similar compounds to exhibit selective antimicrobial activity .
Toxicity and Safety Profile
The safety profile of 4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane remains largely unexplored. However, related compounds have undergone mutagenicity testing using models such as Drosophila melanogaster, which is essential for assessing potential adverse effects . Future studies should prioritize evaluating the toxicity and safety of this compound in both in vitro and in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
